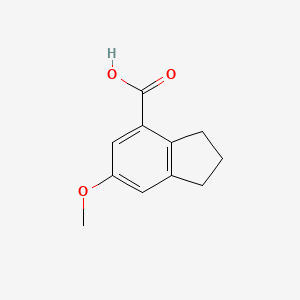

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMZWGVASHOBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation could enable the formation of the indene ring through intramolecular cyclization. A plausible route involves:

- Starting with 4-methoxyphenylacetic acid

- Converting the acid to its acyl chloride derivative

- Performing Lewis acid-catalyzed cyclization (e.g., AlCl₃ in dichloromethane)

This method would theoretically yield the dihydroindene core with the carboxylic acid group pre-installed at the 4-position. However, the electron-donating methoxy group at the 6-position may require protection during acylation to prevent undesired para-substitution.

Diels-Alder Approach

A retro-synthetic analysis suggests the indene system could arise from [4+2] cycloaddition:

- Dienophile: Acrylic acid derivatives (to install the carboxylic acid group)

- Diene: 1-methoxy-1,3-butadiene

Reaction conditions would need optimization to control stereochemistry and regioselectivity. High-pressure conditions or microwave-assisted synthesis might improve yields.

Functional Group Introduction and Modification

Strategic placement of the methoxy and carboxylic acid groups presents significant synthetic challenges.

Directed Ortho Metalation

A three-step sequence could achieve precise substituent placement:

- Start with 2,3-dihydro-1H-indene

- Perform directed ortho metalation using LDA at position 6

- Quench with methyl chloroformate to install methoxy group

- Oxidize position 4 methyl group to carboxylic acid via KMnO₄/H₂SO₄

This approach benefits from modern transition-metal-free conditions but requires careful temperature control during metalation.

Late-Stage Oxidation

An alternative pathway involves:

- Synthesizing 6-methoxy-2,3-dihydro-1H-indene-4-methyl

- Oxidizing the methyl group using RuO₄ or other strong oxidants

While conceptually simple, over-oxidation risks exist. Protecting group strategies may be necessary for the methoxy substituent during this stage.

Industrial Production Considerations

Scale-up of any successful laboratory synthesis requires addressing:

Solvent Selection

High-boiling solvents like diphenyl ether (used in analogous cyclizations) could facilitate high-temperature reactions while minimizing byproduct formation.

Catalytic System Optimization

Heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) improve process economics. Continuous flow systems might enhance reaction control for critical steps.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for potential synthesis methods:

| Method | Theoretical Yield (%) | Key Challenges | Scalability Potential |

|---|---|---|---|

| Friedel-Crafts | 45-55 | Regiochemical control | Moderate |

| Diels-Alder | 30-40 | Stereochemical outcomes | Low |

| Directed Metalation | 50-60 | Cryogenic conditions | High |

| Biomimetic | 20-35 | Precursor availability | Limited |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of 6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid derivatives with oxidized functional groups.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Substitution: Introduction of various substituents on the aromatic ring, leading to a range of functionalized derivatives.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the reduction of 6-methoxyindanone followed by oxidation. The presence of the methoxy group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or enzymes, while the carboxylic acid group can form hydrogen bonds that influence binding affinity and biological activity.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation to form ketones and substitution reactions at the aromatic ring.

Biology

Research has indicated potential antimicrobial and anti-inflammatory properties. Studies show that it effectively inhibits the growth of various bacterial strains by disrupting cell membranes and interfering with metabolic pathways.

Table 1: Antimicrobial Activity

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 68 |

| Pseudomonas aeruginosa | 70 |

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. It has shown promise as a therapeutic agent for conditions such as inflammation and infections due to its biological activities.

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential as a treatment for inflammatory diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it valuable in formulating products with specific characteristics.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy group and carboxylic acid functional group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Tables for Key Comparisons

Table 1: Substituent Effects on Bioactivity

Table 2: Physicochemical Properties

Biological Activity

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 1369363-09-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- Structural Characteristics : The compound features a methoxy group at the 6-position and a carboxylic acid functional group, contributing to its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of the 2,3-dihydro-1H-indene scaffold, including this compound, exhibit significant antimicrobial activity. A study highlighted the activity of related compounds against Mycobacterium tuberculosis, suggesting that modifications in the indene structure can enhance potency while managing lipophilicity and toxicity profiles .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for developing analgesic and anti-inflammatory agents . While specific data on this compound is limited, its structural analogs provide a basis for expected bioactivity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the indene ring. The presence of electron-withdrawing groups can enhance the compound's affinity for biological targets, while lipophilicity plays a critical role in determining its pharmacokinetic properties .

Study on Antitubercular Activity

A study investigated various derivatives of 2,3-dihydro-1H-indene compounds for their antitubercular activity. The results indicated that modifications at the 4-position significantly impacted efficacy against Mycobacterium tuberculosis. Compounds with lower clogP values demonstrated improved clearance rates and reduced toxicity, suggesting that this compound could be optimized for similar applications .

Evaluation of Toxicity and Pharmacokinetics

In vitro studies evaluating cytotoxicity in Vero cells showed that related compounds had IC50 values above therapeutic ranges, indicating a favorable safety profile. Additionally, metabolic studies revealed that structural modifications could mitigate interactions with cytochrome P450 enzymes, reducing potential drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, Fischer indolization using acidic catalysts (e.g., boron trifluoride) can generate the indene backbone, followed by methoxy and carboxylic acid functionalization. Reaction optimization often involves adjusting temperature (e.g., reflux in acetic acid) and stoichiometry of intermediates like 3-oxocyclohexanecarboxylic acid derivatives .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), FT-IR (to identify carboxylic acid C=O stretching at ~1700 cm⁻¹), and X-ray crystallography . For instance, non-planar dihedral angles in the indene ring system, as observed in related carbazole derivatives, validate spatial arrangements .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature (e.g., 25°C vs. 50°C) are critical, as the carboxylic acid group may degrade under strong alkaline conditions. Storage recommendations include inert atmospheres (argon) and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent-dependent shifts. For ambiguous peaks, 2D NMR (COSY, HSQC) can differentiate between protons on adjacent carbons. Cross-validation with DFT computational models (e.g., Gaussian software) predicts theoretical shifts, resolving discrepancies .

Q. What experimental designs mitigate side reactions during methoxy group introduction?

- Methodological Answer : Competing O-methylation vs. N-methylation can occur. Use protecting groups (e.g., tert-butoxycarbonyl) on reactive amines. Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) to isolate intermediates. Kinetic studies under varying temperatures (e.g., 0°C vs. 60°C) optimize selectivity .

Q. How does computational modeling predict the compound’s reactivity in drug discovery?

- Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinity to target proteins (e.g., cyclooxygenase-2). DFT calculations (B3LYP/6-31G* basis set) assess electrophilic regions (Fukui indices) for nucleophilic attack. Solvent effects are modeled using PCM (Polarizable Continuum Model) to simulate aqueous vs. lipid environments .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow GHS hazard codes : H315 (skin irritation), H319 (eye damage). Use PPE (nitrile gloves, goggles) and fume hoods for synthesis. Spills require neutralization with sodium bicarbonate, followed by adsorption (vermiculite). Waste disposal follows EPA guidelines (RCRA D001) for organic acids .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer : Variations may stem from impurity profiles (e.g., residual solvents). Conduct HPLC-MS purity assays (>95%) and LC-UV quantification. Compare IC₅₀ values under standardized assay conditions (e.g., 37°C, 5% CO₂ for cell-based studies). Meta-analysis of logP (2.12) and pKa (4.7) clarifies bioavailability differences .

Applications in Drug Development

Q. What strategies optimize this compound as a COX-2 inhibitor lead?

- Methodological Answer : SAR studies focus on substituting the methoxy group with halogens (e.g., Cl, F) to enhance binding. In vitro COX-2 inhibition assays (ovine enzyme, colorimetric detection) validate activity. MD simulations (NAMD) assess stability of ligand-enzyme complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.